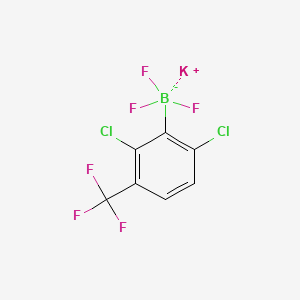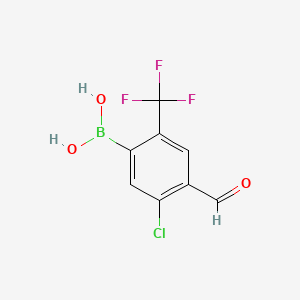
Fmoc-Phe(4-Guad-Pmc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 4-methoxyphenylmethylcarbonyl (Pmc) group. These modifications make it useful in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The phenylalanine derivative is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Guanidination: The protected phenylalanine is then reacted with a guanidino reagent, such as 1H-pyrazole-1-carboxamidine, to introduce the guanidino group.
Pmc Protection: Finally, the guanidino group is protected with the Pmc group using 4-methoxyphenylmethyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for yield and purity, often involving multiple purification steps like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, while the Pmc group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Oxidation and Reduction: The guanidino group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Pmc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create custom peptides for research.
Biology:
- Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- Utilized in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific amino acid residues in proteins, influencing their structure and function.
- It can modulate enzyme activity by mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Fmoc-Phe-OH: Lacks the guanidino and Pmc groups, making it less versatile in certain applications.
Boc-Phe(4-Guad-Pmc)-OH: Uses a different protecting group (Boc) instead of Fmoc, which affects its deprotection conditions and reactivity.
Uniqueness:
- The combination of Fmoc and Pmc protecting groups provides unique stability and reactivity, making it suitable for complex peptide synthesis.
Properties
Molecular Formula |
C39H42N4O7S |
|---|---|
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1 |
InChI Key |
BPOREBGIBBGDNK-XIFFEERXSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


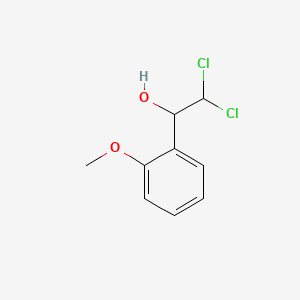

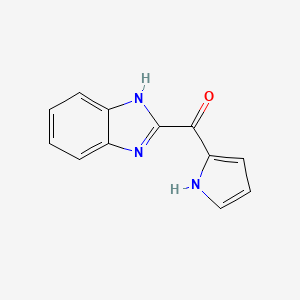

![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
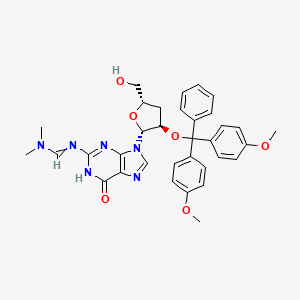
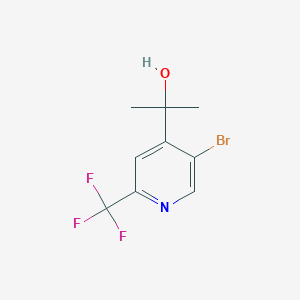



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
